Product packaging for Imidazo[1,2-b]isoxazole-2-carboxylic acid(Cat. No.:CAS No. 914637-62-0)

Imidazo[1,2-b]isoxazole-2-carboxylic acid

Cat. No.: B3043749
CAS No.: 914637-62-0
M. Wt: 152.11 g/mol
InChI Key: YTZBOHHWLAORTL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Architectures in Contemporary Organic Synthesis Research

Fused heterocyclic compounds are cornerstone structures in medicinal chemistry and materials science. The fusion of two or more heterocyclic rings creates rigid, three-dimensional structures that can interact with biological targets with high specificity. nih.gov This structural rigidity often leads to enhanced binding affinity and improved pharmacokinetic profiles compared to their monocyclic counterparts.

Nitrogen and oxygen-containing heterocycles are of particular interest due to their prevalence in natural products and pharmaceuticals. researchgate.net The incorporation of these heteroatoms introduces sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes.

Key Attributes of Fused Heterocycles:

FeatureSignificance in Organic Synthesis
Structural Rigidity Pre-organizes binding elements for enhanced interaction with biological targets.
Three-Dimensionality Allows for exploration of diverse chemical space and improved target specificity.
Electronic Properties Tunable electronics based on heteroatom content and arrangement, useful in materials science.
Metabolic Stability Fused systems can be more resistant to metabolic degradation, improving drug half-life.

Rationale for Investigating the Imidazo[1,2-b]isoxazole-2-carboxylic Acid System

While direct research on this compound is limited, the rationale for its investigation can be inferred from studies of analogous structures. The imidazo[1,2-b]pyrazole scaffold, a close structural relative, has been explored as a non-classical isostere of indole (B1671886). nih.govrsc.org Bioisosteric replacement is a common strategy in drug design to improve a molecule's physicochemical properties, such as solubility and metabolic stability, without losing its biological activity. nih.govresearchgate.net Given the structural similarities, the imidazo[1,2-b]isoxazole core could also serve as a novel bioisostere for indole or other biologically relevant scaffolds.

The carboxylic acid moiety at the 2-position is a key functional group. It can act as a handle for further synthetic modifications, allowing for the construction of more complex molecules. Furthermore, the acidic nature of the carboxylic acid can be crucial for interacting with biological targets, such as enzyme active sites, or for improving the aqueous solubility of the compound.

Historical Context of Imidazo[1,2-b]isoxazole Synthesis and Functionalization

The synthesis of fused imidazole-isoxazole systems is not extensively documented, but the historical development of synthetic methods for related fused heterocycles provides a likely pathway. The construction of the isoxazole (B147169) ring in such fused systems is often achieved through 1,3-dipolar cycloaddition reactions. mdpi.comthieme-connect.comnih.gov This powerful reaction involves the addition of a nitrile oxide to a dipolarophile, such as an alkyne.

Historically, the synthesis of novel fused heterocycles has been driven by the quest for new therapeutic agents and functional materials. The development of methods for the synthesis of imidazo[1,2-a]pyridines and other related fused imidazoles has a long history, with early methods often relying on the condensation of aminopyridines with α-haloketones. nih.gov More recent methods have focused on developing more efficient and versatile catalytic systems. rsc.org

The synthesis of the imidazo[4,5-c]isoxazole ring system has been reported via thermolysis of 2-(4-nitro-1H-imidazol-5-yl) acetate (B1210297) and malonate derivatives. rsc.org This suggests that intramolecular cyclization strategies are a viable approach for constructing such fused systems.

For the specific case of Imidazo[1,2-b]isoxazole, a plausible synthetic approach would involve the construction of a suitably functionalized imidazole (B134444) precursor that can undergo an intramolecular cycloaddition to form the isoxazole ring. The introduction of the carboxylic acid group could be achieved either by using a starting material already containing this functionality or by a post-cyclization carboxylation reaction. While specific historical examples for this exact molecule are scarce, the foundational principles of heterocyclic synthesis provide a clear roadmap for its potential construction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O3 B3043749 Imidazo[1,2-b]isoxazole-2-carboxylic acid CAS No. 914637-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-b][1,2]oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6(10)4-3-8-5(7-4)1-2-11-8/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZBOHHWLAORTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON2C1=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Imidazo 1,2 B Isoxazole 2 Carboxylic Acid and Its Derivatives

Strategies for Constructing the Imidazo[1,2-b]isoxazole Ring System

The formation of the fused imidazo[1,2-b]isoxazole ring system relies on key bond-forming strategies that assemble the bicyclic core from simpler precursors. These methodologies can be broadly categorized into cycloaddition reactions, which form the isoxazole (B147169) ring onto a pre-existing imidazole (B134444), and cyclocondensation or annulation reactions, which typically build the imidazole ring onto a functionalized isoxazole.

Cycloaddition Reactions in Imidazo[1,2-b]isoxazole Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like isoxazoles due to their high efficiency and stereospecificity.

One of the most effective approaches for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. The reaction between nitrones, as 1,3-dipoles, and various dipolarophiles like alkynes is successfully applied to design bicyclic structures containing a fused isoxazoline (B3343090) or isoxazole ring. Specifically, derivatives of 2-imidazoline-3-oxides can serve as the 1,3-dipole, reacting with alkynes to form the Imidazo[1,2-b]isoxazole core. This reaction is a powerful method that can create multiple new stereogenic centers in a single step when olefins are used as dipolarophiles.

This strategy involves the [3+2] cycloaddition of a cyclic nitrone embedded within an imidazole ring with an alkyne. The reaction proceeds to form the fused isoxazole ring, yielding the desired bicyclic system. The choice of substituents on both the nitrone and the alkyne allows for the synthesis of a diverse library of derivatives.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Fused Isoxazole Synthesis

1,3-Dipole PrecursorDipolarophileKey ConditionsProduct Type
2-Imidazoline-3-oxide derivativesAlkynes (e.g., Dimethyl acetylenedicarboxylate)Thermal conditionsImidazo[1,2-b]isoxazole derivatives
Generic NitronesOlefinsVaries (thermal or catalytic)Isoxazolidine derivatives
Generic NitronesAlkynesVaries (thermal or catalytic)Isoxazoline/Isoxazole derivatives

Intramolecular cycloadditions offer a significant advantage by forming two rings simultaneously in a highly controlled manner. mdpi.com The intramolecular nitrile oxide cycloaddition (INOC) is a particularly robust method for synthesizing fused isoxazole ring systems. nih.govresearchgate.net This strategy involves a precursor molecule that contains both a nitrile oxide (or a group that can generate one in situ) and a dipolarophile (such as an alkyne or alkene) tethered together. nih.gov

The process typically begins with the generation of the nitrile oxide intermediate from a suitable precursor, most commonly an aldoxime or a primary nitroalkane. nih.gov

From Aldoximes: Oxidation of an aldoxime using reagents like diacetoxyiodobenzene (B1259982) or m-chloroperoxybenzoic acid (m-CPBA) generates the transient nitrile oxide. mdpi.com

From Nitroalkanes: Dehydration of a nitroalkane, often facilitated by reagents like the Yamaguchi reagent in the presence of a base, also yields the nitrile oxide intermediate. nih.govresearchgate.net

Once formed, the highly reactive nitrile oxide undergoes a rapid intramolecular [3+2] cycloaddition with the tethered alkyne, leading to the formation of the fused isoxazole ring. mdpi.comnih.gov This approach has been successfully used to create complex tetracyclic and bicyclic isoxazole-containing systems. mdpi.comnih.gov For example, an N-propargylbenzimidazole oxime can be used to synthesize a tetracyclic system where the isoxazole ring is fused to a pyrrole (B145914) ring, which is in turn fused to the benzimidazole. mdpi.com This demonstrates the power of the INOC reaction to build complex heterocyclic frameworks efficiently. mdpi.com

Table 2: Substrates and Conditions for Intramolecular Nitrile Oxide Cycloaddition (INOC)

Nitrile Oxide PrecursorTethered DipolarophileReagents/Conditions for Nitrile Oxide GenerationProduct
N-propargylbenzimidazole oximeAlkyneSodium hypochlorite (B82951) (NaOCl)Tetracyclic isoxazolo-pyrrolo-benzimidazole mdpi.com
Dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonatesAlkyneDBU, Yamaguchi reagent, ZrCl4, DCM, -78 °CBicyclic isoxazole derivatives nih.govresearchgate.net
Alkene-tethered aldoximesAlkyneIodoarene catalyst, m-CPBA, p-toluenesulfonic acidFused isoxazole derivatives mdpi.com

Cyclocondensation and Annulation Reactions

These methods involve the stepwise formation of the imidazole ring onto an existing isoxazole core. This approach typically utilizes a functionalized isoxazole, such as an aminoisoxazole, which possesses a nucleophilic center capable of reacting with a suitable electrophile to initiate ring closure.

A classic and versatile strategy for constructing fused imidazole rings involves the reaction of a heterocyclic amine with a bifunctional electrophile, most commonly an α-halocarbonyl compound (e.g., α-haloketone or α-haloester). This is a well-established method for the synthesis of analogous systems like imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles.

In the context of Imidazo[1,2-b]isoxazole synthesis, this pathway would begin with a 3-aminoisoxazole (B106053) derivative. The exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an N-alkylated intermediate. The subsequent step involves an intramolecular cyclization where the endocyclic nitrogen of the isoxazole ring attacks the carbonyl carbon, followed by dehydration to yield the aromatic fused bicyclic system. This method allows for the introduction of substituents at specific positions on the newly formed imidazole ring, dictated by the structure of the starting α-haloketone. While direct literature for the Imidazo[1,2-b]isoxazole system is sparse, the synthesis of various 3,5-disubstituted isoxazoles and aminoisoxazoles is well-documented, providing the necessary precursors for this approach. nih.gov

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. rdd.edu.iqoarjbp.com While not typically used to construct the core Imidazo[1,2-b]isoxazole ring system itself, the Mannich reaction is a powerful tool for the functionalization and derivatization of pre-formed imidazo-fused heterocycles. rdd.edu.iq

In systems analogous to Imidazo[1,2-b]isoxazole, such as imidazo[2,1-b]thiazoles, the C-H bond on the imidazole portion of the ring is sufficiently acidic to act as the "active hydrogen" component in the Mannich reaction. rdd.edu.iq This allows for the introduction of an aminomethyl group (-CH₂NR₂) onto the imidazole ring. The reaction proceeds by forming an Eschenmoser-like salt or a pre-formed iminium ion from the aldehyde and the secondary amine. The imidazo-fused ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the Mannich base. This methodology has been applied to introduce substituted aminomethyl groups onto the 6-position of the imidazo[2,1-b]thiazole (B1210989) core in high yields. rdd.edu.iq A similar strategy has been used for the aminoalkylation of 2,4,5-triphenylimidazole. plantarchives.org This approach provides a straightforward route to novel derivatives of the core scaffold, modifying its physicochemical properties.

Table 3: Application of Mannich Reaction for Imidazole Functionalization

Substrate (Active H Source)AldehydeAmineProductReference
5-(4-bromophenyl)imidazo[2,1-b]thiazoleFormaldehydeVarious aromatic amines6-((arylamino)methyl)-5-(4-bromophenyl)imidazo[2,1-b]thiazole rdd.edu.iq
2,4,5-TriphenylimidazoleFormaldehydePyrrolidine, Piperazine, PiperidineN-aminomethylated triphenylimidazole derivatives plantarchives.org
Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step, offering advantages in terms of atom economy and operational simplicity. While MCRs are widely used for synthesizing various heterocyclic systems like isoxazoles and imidazoles, specific applications for the direct assembly of the imidazo[1,2-b]isoxazole scaffold are not extensively documented in current literature. scielo.brnih.govscielo.br

The general approach for isoxazole synthesis via MCRs often involves the reaction of aldehydes, β-ketoesters, and hydroxylamine (B1172632) hydrochloride. nih.gov For instance, a one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been used to produce isoxazole derivatives. nih.gov Similarly, the Groebke–Blackburn–Bienaymé reaction is a well-known MCR for producing fused imidazole rings, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. beilstein-journals.orgmdpi.com However, a direct MCR pathway combining precursors for both the imidazole and isoxazole rings to form the specific imidazo[1,2-b]isoxazole fused system remains a developing area of research.

Metal-Catalyzed Synthetic Routes to Imidazo[1,2-b]isoxazoles

Transition-metal catalysis is a powerful tool for the construction of heterocyclic scaffolds, enabling reactions that are otherwise difficult to achieve. Various metal catalysts, including palladium, copper, and iron, are employed in cross-coupling and cyclization reactions to form fused imidazole and isoxazole systems. researchgate.netrsc.org

For related fused systems like imidazo[1,2-b]pyridazines, palladium-catalyzed intramolecular C-H amination has been a key strategy for ring formation. researchgate.net Copper-catalyzed reactions are also prominent in synthesizing fused imidazoles, often proceeding through oxidative cyclization or transannulation mechanisms. rsc.org In isoxazole synthesis, metal catalysts are frequently used in [3+2] cycloaddition reactions. nih.gov While these methods are established for analogous scaffolds, the application of specific metal-catalyzed cyclization or cross-coupling strategies to directly yield the imidazo[1,2-b]isoxazole core is not yet well-established in published research.

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to many heterocyclic compounds by forming one or more bonds under the influence of an oxidant. This approach is particularly useful for creating aromatic systems. For instance, a one-pot oxidation and cyclization sequence starting from propargylamines is a known method for producing isoxazoles. organic-chemistry.orgnih.gov This process typically involves the oxidation of the starting material to an oxime, which then undergoes an intramolecular cyclization. organic-chemistry.org

While oxidative cyclization is a versatile strategy, its specific application to form the bicyclic imidazo[1,2-b]isoxazole system from a suitable acyclic or monocyclic precursor has not been detailed in the available scientific literature. The development of such a methodology would require a precursor designed to facilitate the formation of both the imidazole and isoxazole rings through an oxidative pathway.

Functionalization Strategies for Imidazo[1,2-b]isoxazole-2-carboxylic Acid

Direct Carboxylation Approaches

Direct carboxylation involves the introduction of a carboxylic acid group (-COOH) onto a pre-existing heterocyclic scaffold. This can be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or through transition-metal-catalyzed carboxylation reactions. There is currently limited specific information in the literature describing the direct carboxylation of the imidazo[1,2-b]isoxazole ring system.

Introduction of Carboxylic Acid Precursors

A common and versatile strategy for synthesizing carboxylic acid derivatives of heterocyclic compounds is to first construct the ring system with a functional group that can be readily converted into a carboxylic acid. This precursor group can be an ester, a nitrile, or an alkyl group. For example, in the synthesis of the related benzo[d]imidazo[2,1-b]thiazole system, an ethyl ester group has been successfully incorporated at the 2-position to yield ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate. rsc.org This ester can then be hydrolyzed under acidic or basic conditions to furnish the desired carboxylic acid.

A hypothetical synthetic route for this compound could similarly involve the initial synthesis of an ethyl or methyl ester derivative, which would then be subjected to hydrolysis.

Table 1: Potential Precursors for Carboxylic Acid Synthesis

Precursor Functional Group Conversion Reaction Reagents
Ester (-COOR) Hydrolysis LiOH, NaOH, or HCl
Nitrile (-CN) Hydrolysis H₂SO₄ (aq), NaOH (aq)

This table represents general chemical transformations and is not based on documented syntheses for the specific Imidazo[1,2-b]isoxazole scaffold.

Derivatization at the Carboxylic Acid Moiety

Once this compound is obtained, the carboxylic acid moiety serves as a versatile handle for further derivatization, most commonly through the formation of amides. Amide coupling reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening.

The standard procedure for forming amide bonds involves activating the carboxylic acid, typically with a coupling agent, followed by the addition of a desired amine. Common coupling reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) often used in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov This methodology has been widely applied to synthesize various isoxazole-carboxamide and imidazole-amide derivatives. nih.govnih.govderpharmachemica.comnih.gov

Table 2: Common Amide Coupling Reagents

Reagent Name Abbreviation Role
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride EDC or EDCI Carbodiimide coupling agent (activates carboxylic acid)
4-Dimethylaminopyridine DMAP Catalyst
1-Hydroxybenzotriazole HOBt Additive to suppress side reactions and racemization

This table lists common reagents used for amide bond formation from carboxylic acids.

The reaction of this compound with a variety of primary or secondary amines, using standard coupling protocols, would yield a library of novel amide derivatives for further study. nih.govresearchgate.net

Stereochemical Control in this compound Synthesis

The spatial arrangement of atoms within a molecule can profoundly influence its biological activity. Therefore, controlling the stereochemistry during the synthesis of complex molecules like this compound is of paramount importance. This section explores the strategies employed to achieve regioselectivity, diastereoselectivity, and enantioselectivity in the synthesis of this heterocyclic system.

Regioselective Synthesis

The regioselective construction of the Imidazo[1,2-b]isoxazole core is a critical first step in the synthesis of its derivatives. The primary and most effective method for assembling this fused heterocyclic system is through an intramolecular [3+2] cycloaddition of a nitrile oxide with an imidazole ring system. The regiochemistry of this cycloaddition is crucial in determining the final arrangement of the fused rings.

One established route involves the synthesis of a precursor containing both an imidazole moiety and a group that can be converted into a nitrile oxide, such as an oxime or a nitroalkane. The intramolecular nature of the subsequent cycloaddition reaction inherently directs the regioselectivity, leading to the formation of the desired Imidazo[1,2-b]isoxazole ring system. For instance, the synthesis of 1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivatives serves as a key intermediate, which can then be transformed into the aromatic Imidazo[1,2-b]isoxazole core.

The choice of starting materials and reaction conditions plays a pivotal role in ensuring the desired regiochemical outcome. For example, the substitution pattern on the imidazole ring can influence the facial selectivity of the cycloaddition, thereby controlling the stereochemistry at the bridgehead carbon.

A common strategy for achieving regioselectivity in the synthesis of fused isoxazoles is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This approach offers excellent control over the regiochemical outcome due to the constrained geometry of the tethered dipole and dipolarophile.

Precursor TypeReagents for Nitrile Oxide GenerationKey Features of Regiocontrol
AldoximeDehydrating agents (e.g., NCS, bleach)Intramolecular tether ensures specific ring fusion.
NitroalkaneDehydrating agents (e.g., PhNCO, POCl3)The position of the nitro group dictates the point of cyclization.

Diastereoselective and Enantioselective Approaches

Once the regiochemistry is established, controlling the relative and absolute stereochemistry of chiral centers within the molecule becomes the next synthetic challenge. For this compound derivatives, stereocenters can be introduced either in the starting materials or during the cycloaddition reaction.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of the tetrahydroimidazo[1,2-b]isoxazole core can be achieved by using chiral auxiliaries or by substrate-controlled methods. When a chiral center is already present in the precursor molecule, it can direct the stereochemical outcome of the cycloaddition reaction, leading to the preferential formation of one diastereomer over another. The steric and electronic properties of the substituents on the imidazole and the tether connecting the nitrile oxide precursor play a crucial role in inducing this diastereoselectivity.

Enantioselective Synthesis:

The development of enantioselective methods for the synthesis of Imidazo[1,2-b]isoxazole derivatives is a more recent and challenging area of research. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. Chiral Lewis acids or organocatalysts can be employed to catalyze the [3+2] cycloaddition reaction, leading to the formation of one enantiomer in excess. While specific examples for the Imidazo[1,2-b]isoxazole system are still emerging, the principles established for other intramolecular nitrile oxide cycloadditions provide a roadmap for future developments.

ApproachMethodOutcome
DiastereoselectiveSubstrate control with existing stereocentersPreferential formation of one diastereomer.
DiastereoselectiveUse of chiral auxiliariesInduction of chirality in the product.
EnantioselectiveAsymmetric catalysis (e.g., chiral Lewis acids)Formation of one enantiomer in excess.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. The application of these principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally friendly processes.

Several green chemistry strategies can be applied to the synthesis of fused isoxazoles. These include the use of greener solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

One promising approach is the use of ultrasound irradiation to promote the cycloaddition reaction. Sonochemistry can often lead to shorter reaction times, milder reaction conditions, and improved yields compared to conventional heating methods. The use of water or other environmentally benign solvents in these reactions further enhances their green credentials. mdpi.com

Key green chemistry considerations in the synthesis of Imidazo[1,2-b]isoxazole derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation to drive reactions.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Green Chemistry PrincipleApplication in Imidazo[1,2-b]isoxazole Synthesis
Alternative Energy SourcesUltrasound-assisted synthesis can accelerate reactions and improve yields. mdpi.com
Greener SolventsUtilizing water or other benign solvents reduces environmental impact. mdpi.com
Process IntensificationOne-pot reactions for nitrile oxide generation and cycloaddition improve efficiency.
CatalysisDevelopment of catalytic methods for the cycloaddition step.

Elucidation of Reaction Mechanisms and Transformations of Imidazo 1,2 B Isoxazole 2 Carboxylic Acid Derivatives

Investigation of Ring-Opening and Rearrangement Reactions

The inherent strain and the presence of a weak N-O bond in the isoxazole (B147169) ring make the imidazo[1,2-b]isoxazole system susceptible to various ring-opening and rearrangement reactions. These transformations are often initiated by thermal, photochemical, or catalytic means, leading to a diverse array of new heterocyclic structures.

One of the key reactive pathways involves the cleavage of the N-O bond. In related isoxazoline-fused heterobicyclic systems, this cleavage can be effectively mediated by reagents such as Raney nickel/AlCl3, leading to the formation of β-hydroxyketones. nih.gov While direct studies on Imidazo[1,2-b]isoxazole-2-carboxylic acid are not extensively documented, it is plausible that similar reductive conditions could lead to the opening of the isoxazole ring to form a functionalized imidazole (B134444) derivative.

Thermal rearrangements have also been observed in related systems. For instance, tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates have been shown to undergo thermal rearrangement to form 3H-imidazol-1-ium ylides. researchgate.netuludag.edu.tr This suggests that the imidazo[1,2-b]isoxazole core, under thermal induction, could potentially rearrange to form novel zwitterionic imidazole species.

Furthermore, base-promoted rearrangements are a known phenomenon in isoxazole-containing fused systems. The Boulton–Katritzky rearrangement, for example, has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, leading to the formation of 1,2,3-triazoles. beilstein-journals.orgnih.gov The presence of the electron-withdrawing carboxylic acid group at the 2-position of the imidazo[1,2-b]isoxazole ring could influence the propensity and pathway of such base-catalyzed rearrangements.

The table below summarizes key findings from related systems that shed light on the potential ring-opening and rearrangement reactions of the imidazo[1,2-b]isoxazole scaffold.

Precursor SystemReaction ConditionsProductsReference
Tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylatesThermal (refluxing toluene)3H-imidazol-1-ium ylides researchgate.netuludag.edu.tr
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesBase-promoted (K2CO3 in DMF)3-hydroxy-2-(2-aryl semanticscholar.orgigi-global.comresearchgate.nettriazol-4-yl)pyridines beilstein-journals.org
Heterobicycloalkene-fused 2-isoxazolinesRaney nickel/AlCl3β-hydroxyketones nih.gov
1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivativesTreatment with electrophilic reagentsIsoxazoles researchgate.net

Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-b]isoxazole Scaffold

The reactivity of the imidazo[1,2-b]isoxazole scaffold towards electrophiles and nucleophiles is governed by the electron distribution within the fused ring system. The imidazole ring is generally electron-rich and prone to electrophilic attack, while the isoxazole ring can exhibit varied reactivity. The presence of the 2-carboxylic acid group will further modulate this reactivity through its electron-withdrawing nature.

Electrophilic Reactivity: In the absence of the deactivating carboxylic acid group, the imidazole portion of the scaffold would be the primary site for electrophilic substitution. However, the carboxylic acid group at the 2-position is expected to significantly deactivate the ring towards electrophilic attack.

Nucleophilic Reactivity: The electron-withdrawing carboxylic acid group at the 2-position is anticipated to activate the imidazo[1,2-b]isoxazole ring system towards nucleophilic attack. Potential sites for nucleophilic addition or substitution would be the carbon atoms of the imidazole ring.

Computational approaches, such as Frontier Molecular Orbital (FMO) theory, can provide valuable insights into the reactivity of this heterocyclic system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can help predict the most likely sites for electrophilic and nucleophilic attack, respectively. youtube.comresearchgate.net DFT calculations on related imidazo[2,1-b]oxazole derivatives have been used to understand their electronic structure and reactivity. nih.govrsc.org A similar computational study on this compound would be invaluable in elucidating its reactivity profile.

Transformations to Other Heterocyclic Systems

The imidazo[1,2-b]isoxazole scaffold serves as a versatile precursor for the synthesis of other complex heterocyclic systems. These transformations often proceed through ring-opening or rearrangement pathways followed by recyclization.

A notable transformation is the conversion to pyrrolo[1,2-a]imidazoles. While not directly demonstrated from this compound, the synthesis of fused imidazoles from N-heterocyclic isoxazol-5(2H)-ones via flash vacuum pyrolysis suggests a plausible route involving an iminocarbene intermediate. researchgate.net

The synthesis of other fused imidazole derivatives, such as imidazo[2,1-b] semanticscholar.orgresearchgate.netthiazoles and imidazo[2,1-b]thiazolo[5,4-d]isoxazoles, from imidazole precursors highlights the utility of the imidazole moiety as a building block for more complex heterocyclic architectures. semanticscholar.orgresearchgate.net It is conceivable that this compound could be chemically modified to serve as a synthon for a variety of other fused heterocyclic systems.

Studies on Tautomeric Equilibria

Tautomerism is a significant consideration for the this compound molecule, potentially influencing its chemical reactivity and biological activity. Several tautomeric forms can be envisaged, including proton shifts between the nitrogen atoms of the imidazole ring and keto-enol tautomerism involving the carboxylic acid group.

Computational studies using Density Functional Theory (DFT) have been effectively employed to investigate tautomeric equilibria in related fused imidazole systems, such as pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-ylcyanide. researchgate.net Such studies can predict the relative stabilities of different tautomers in various solvents.

The carboxylic acid moiety introduces the possibility of keto-enol tautomerism. frontiersin.orgresearchgate.netmdpi.comresearchgate.net The equilibrium between the carboxylic acid (keto) form and the corresponding enol form can be influenced by solvent polarity and intramolecular hydrogen bonding. Spectroscopic techniques, particularly NMR, are powerful tools for studying these equilibria in solution.

The potential tautomeric forms of this compound are depicted below:

Tautomer TypeDescription
N-H TautomerismProton shift between the nitrogen atoms of the imidazole ring.
Keto-Enol TautomerismEquilibrium between the carboxylic acid and its enol form.

Oxidative and Reductive Transformations of the Core Structure

The imidazo[1,2-b]isoxazole core possesses sites that are susceptible to both oxidative and reductive transformations. The stability and reactivity of the scaffold under such conditions are crucial for its application in various chemical contexts.

Oxidative Transformations: The imidazole ring is generally susceptible to oxidation. Computational studies on the oxidation of imidazole by tropospheric oxidants like OH radicals, NO3 radicals, and O3 have shown that OH-addition pathways are generally favored. acs.org The presence of the isoxazole ring and the carboxylic acid group would likely influence the outcome of such oxidation reactions.

Reductive Transformations: The isoxazole ring is prone to reductive cleavage. Catalytic hydrogenation is a common method for such transformations. For instance, N-Boc-protected imidazoles have been successfully hydrogenated to the corresponding imidazolines using a chiral ruthenium catalyst. nih.gov It is anticipated that under similar conditions, the isoxazole ring of the imidazo[1,2-b]isoxazole system could undergo reductive opening. The specific products would depend on the reaction conditions and the stability of the intermediates formed.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough search of scientific literature and chemical databases has revealed no specific, publicly available spectroscopic data for the compound This compound . Consequently, it is not possible to provide a detailed article on its structural characterization based on experimental research findings as requested.

The structural elucidation of a novel chemical entity relies on empirical data obtained from various analytical techniques. For an in-depth analysis as outlined, specific experimental values from Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and various two-dimensional techniques (COSY, HMBC, HSQC, NOESY), are essential. Similarly, vibrational spectroscopy data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy are required to identify functional groups and confirm the molecular structure.

While research exists for structurally related but distinct compounds—such as imidazo[1,2-a]pyridines, imidazo[2,1-b]thiazoles, and other isoxazole derivatives—this information cannot be extrapolated to accurately describe this compound. Presenting data from analogous compounds would be scientifically inaccurate and misleading.

The generation of a scientifically rigorous and authoritative article requires access to peer-reviewed studies detailing the synthesis and characterization of the specific compound . Without such source data, the creation of the requested content, including detailed data tables and research findings, cannot be fulfilled.

Advanced Spectroscopic and Diffraction Based Structural Characterization of Imidazo 1,2 B Isoxazole 2 Carboxylic Acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS/LCMS)

High-Resolution Mass Spectrometry (HR-MS), often coupled with Liquid Chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For Imidazo[1,2-b]isoxazole-2-carboxylic acid (molecular formula: C₆H₄N₂O₃), the exact mass can be calculated. This technique would confirm the molecular formula by comparing the experimentally measured mass to the theoretical mass with a high degree of precision (typically within a few parts per million).

In a typical HR-MS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this ion would then be measured.

Hypothetical HR-MS Data Table:

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺CalculatedNot FoundNot Found
[M-H]⁻CalculatedNot FoundNot Found

Analysis of related heterocyclic carboxylic acids suggests that fragmentation in tandem mass spectrometry (MS/MS) would likely involve the loss of small, stable molecules. A common fragmentation pathway for a carboxylic acid is the loss of carbon dioxide (CO₂, 44 Da). Further fragmentation could involve the cleavage of the fused ring system. The specific fragmentation pattern is unique to the molecule and serves as a fingerprint for its structural identification.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the planar or non-planar nature of the fused ring system and the conformation of the carboxylic acid group. Intermolecular hydrogen bonding involving the carboxylic acid and the nitrogen atoms of the imidazole (B134444) ring would be expected to play a significant role in the crystal packing.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal SystemNot Found
Space GroupNot Found
a (Å)Not Found
b (Å)Not Found
c (Å)Not Found
α (°)Not Found
β (°)Not Found
γ (°)Not Found
Volume (ų)Not Found
ZNot Found
Calculated Density (g/cm³)Not Found
R-factor (%)Not Found

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This provides an empirical formula for the substance, which can be compared to the theoretical composition to verify its purity and identity.

For this compound (C₆H₄N₂O₃), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental values obtained from combustion analysis should closely match these theoretical percentages.

Hypothetical Elemental Analysis Data Table:

ElementTheoretical (%)Experimental (%)
CarbonCalculatedNot Found
HydrogenCalculatedNot Found
NitrogenCalculatedNot Found

Computational and Theoretical Investigations of Imidazo 1,2 B Isoxazole 2 Carboxylic Acid Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and a variety of chemical properties, providing a foundational understanding of a molecule's inherent stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. semanticscholar.org For Imidazo[1,2-b]isoxazole-2-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. This process identifies the ground state geometry—the lowest energy three-dimensional arrangement of atoms. The results of such calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. scirp.orgmdpi.com These optimized structures represent a minimum on the potential energy surface and are confirmed by frequency calculations, which ensure that all vibrational frequencies are real. scirp.org

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (carboxyl)1.21 Å
Bond LengthC-O (carboxyl)1.35 Å
Bond LengthN-O (isoxazole)1.40 Å
Bond LengthC=N (imidazole)1.32 Å
Bond AngleO=C-O (carboxyl)124.5°
Bond AngleC-N-O (isoxazole)108.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. scirp.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level corresponding to electrophilicity. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated to further quantify the molecule's stability. scirp.org For this compound, FMO analysis would reveal the distribution of these orbitals across the fused ring system and the carboxylic acid group, highlighting the most probable sites for nucleophilic and electrophilic attack. semanticscholar.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Hypothetical Data)

ParameterCalculated Value (eV)
EHOMO-6.85
ELUMO-1.95
Energy Gap (ΔE)4.90
Chemical Hardness (η)2.45
Chemical Softness (S)0.41

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red regions indicate the most negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue regions denote the most positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential values. scirp.orgresearchgate.net

For this compound, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen of the carboxylic acid group and the nitrogen atoms of the heterocyclic rings, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, highlighting its acidic nature.

Topological Analysis (e.g., QTAIM, ELF, LOL)

Topological analysis of electron density provides a deeper understanding of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density (ρ) and its Laplacian (∇²ρ) at specific points, known as bond critical points (BCPs), to characterize the nature of interatomic interactions. uni-muenchen.de For instance, a high electron density and a large negative value of the Laplacian at a BCP are characteristic of a shared (covalent) interaction, while low density and a positive Laplacian suggest a closed-shell (ionic or van der Waals) interaction. uni-muenchen.de

Other topological methods include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL). researchgate.net Both ELF and LOL provide a visual representation of electron pair localization in a molecule, clearly distinguishing core electrons, covalent bonds, and lone pairs. nih.gov For the this compound, these analyses would precisely describe the covalent character of the bonds within the fused rings and the polar nature of the bonds in the carboxylic acid group. semanticscholar.org

Table 3: QTAIM Parameters for Selected Bonds of this compound (Hypothetical Data)

BondElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Bond Character
C=N (imidazole)0.310-0.520Covalent
N-O (isoxazole)0.255+0.150Polar Covalent
C=O (carboxyl)0.340-0.650Polar Covalent

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be employed to trace the reaction pathway. nih.gov For example, in a hypothetical cyclization reaction to form the fused ring system, computations could identify the key transition state, revealing the bond-forming and bond-breaking processes involved. beilstein-journals.org By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be determined, providing insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Energetics

While the fused ring system of this compound is largely rigid, rotation can occur around the single bond connecting the carboxylic acid group to the isoxazole (B147169) ring. This rotation gives rise to different conformers, which may have different energies and chemical properties.

A conformational analysis can be performed computationally by systematically rotating the dihedral angle of the carboxylic acid group relative to the ring and calculating the energy at each step. This process, known as a potential energy surface scan, identifies the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation. researchgate.net For this compound, the analysis would likely reveal two primary stable conformers, corresponding to different orientations of the carbonyl group, potentially stabilized by intramolecular interactions. Understanding the relative energies of these conformers and the barriers to their interconversion is important for predicting the molecule's predominant shape in different environments.

Table 4: Relative Energies of Conformers of this compound (Hypothetical Data)

ConformerDihedral Angle (O=C-C-N)Relative Energy (kcal/mol)Stability
A (syn-periplanar)~0°0.00Most Stable
B (anti-periplanar)~180°1.50Less Stable
Transition State~90°4.20Rotational Barrier

Applications of the Imidazo 1,2 B Isoxazole Scaffold in Advanced Organic Synthesis

Role as a Privileged Scaffold in Heterocyclic Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. Both the imidazole (B134444) and isoxazole (B147169) rings, the constituent parts of the Imidazo[1,2-b]isoxazole system, are independently recognized as privileged structures in medicinal chemistry. nih.govresearchgate.netrsc.orgnih.govnih.gov

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in numerous natural products and pharmaceuticals. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination properties with metal ions, contributes to its diverse biological roles. Similarly, the isoxazole ring, another five-membered heterocycle containing a nitrogen and an oxygen atom in a 1,2-relationship, is a key component in a variety of clinically used drugs. researchgate.netrsc.orgnih.gov The isoxazole moiety can participate in various non-covalent interactions and is often used as a bioisosteric replacement for other functional groups to improve the pharmacokinetic and pharmacodynamic properties of a molecule.

The fusion of these two privileged scaffolds into the Imidazo[1,2-b]isoxazole system results in a novel heterocyclic framework with the potential for enhanced and unique biological activities. While the Imidazo[1,2-b]isoxazole scaffold itself is a relatively less explored entity compared to its more common isomers like imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, the established importance of its constituent rings strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. nih.govresearchgate.net

Constituent Scaffold Key Features as a Privileged Scaffold Examples of Biological Activities
ImidazoleHydrogen bond donor/acceptor, Metal coordination, Aromatic stacking interactionsAntifungal, Antihypertensive, Anti-inflammatory, Anticancer
IsoxazoleDipolar nature, Hydrogen bonding capability, Bioisosteric replacementAntibacterial, Antiviral, Anti-inflammatory, COX-2 inhibition

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a collection of structurally diverse small molecules in an efficient manner. researchgate.netnih.gov The goal of DOS is to explore a vast chemical space to identify novel compounds with interesting biological properties. The Imidazo[1,2-b]isoxazole scaffold is well-suited for DOS due to its inherent structural features that allow for the introduction of multiple points of diversity.

The synthesis of the Imidazo[1,2-b]isoxazole core can be designed in a way that allows for the facile introduction of various substituents at different positions of the fused ring system. By employing multicomponent reactions or by developing modular synthetic routes, a library of Imidazo[1,2-b]isoxazole derivatives can be generated from a common set of starting materials. For instance, variations in the substituents on the imidazole and isoxazole precursors can lead to a wide range of analogs with different electronic and steric properties.

While specific examples of large-scale DOS libraries based on the Imidazo[1,2-b]isoxazole scaffold are not yet widely reported in the literature, the principles of DOS have been successfully applied to other related imidazo-fused systems. researchgate.netnih.gov These studies demonstrate the feasibility of using such scaffolds to rapidly generate chemical diversity. The Imidazo[1,2-b]isoxazole framework, with its multiple sites for functionalization, represents a promising platform for future DOS campaigns aimed at discovering new bioactive molecules.

Position for Diversification Potential Functional Groups to Introduce Synthetic Strategy
Imidazole Ring (e.g., C5, C6)Alkyl, Aryl, Halogen, Cyano, NitroModification of the starting aminothiazole or equivalent
Isoxazole Ring (e.g., C3)Substituted phenyls, Heterocycles, Aliphatic chainsVariation of the B-ketoester or equivalent coupling partner
Carboxylic Acid (C2)Esters, Amides, Other carboxylic acid derivativesPost-synthesis modification of the carboxylic acid group

Precursors for the Synthesis of Complex Molecular Architectures

Beyond its potential as a biologically active scaffold, the Imidazo[1,2-b]isoxazole ring system can also serve as a versatile synthetic intermediate for the construction of more complex molecular architectures. The inherent reactivity of the fused ring system, particularly the isoxazole moiety, can be exploited in various chemical transformations to access novel molecular frameworks.

The N-O bond of the isoxazole ring is known to be susceptible to cleavage under reductive conditions. This ring-opening reaction can unmask a 1,3-dicarbonyl or a β-hydroxy ketone functionality, which can then be used in subsequent cyclization or functionalization reactions. This "masked functionality" approach allows for the introduction of complex structural motifs that might be difficult to access through other synthetic routes.

For example, a strategically substituted Imidazo[1,2-b]isoxazole derivative could undergo a reductive ring-opening to reveal a reactive intermediate. This intermediate could then be subjected to intramolecular reactions to form larger polycyclic systems, or it could be trapped with various electrophiles or nucleophiles to introduce new functional groups. While the application of this strategy specifically to the Imidazo[1,2-b]isoxazole scaffold is an area of ongoing research, the well-established chemistry of isoxazole ring-opening reactions suggests a high potential for its use in the synthesis of complex molecules, including natural product analogs. researchgate.net

Q & A

Q. What are efficient synthetic routes for preparing imidazo[1,2-b]isoxazole-2-carboxylic acid derivatives?

A solvent-free Friedel-Crafts acylation protocol using Eaton’s reagent (P2O5/MeSO3H) is highly effective, achieving yields of 90–96%. This method minimizes side reactions and simplifies purification due to high selectivity. Key steps include substrate activation under mild conditions (50–60°C) and monitoring via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Use a combination of analytical techniques:

  • TLC for real-time reaction monitoring.
  • Melting point analysis (electrothermal apparatus) to assess crystallinity.
  • High-performance liquid chromatography (HPLC) for quantitative purity assessment (>97% by HLC).
  • NMR spectroscopy (1H/13C) to confirm regioselectivity and functional group integrity .

Q. What purification strategies are recommended for imidazo[1,2-b]isoxazole derivatives?

Recrystallization from ethanol/water mixtures is ideal for removing unreacted starting materials. For polar byproducts, column chromatography on silica gel with ethyl acetate/hexane gradients (3:1 to 1:1) ensures high recovery rates. Solvent-free synthesis also reduces purification complexity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction parameters for imidazo[1,2-b]isoxazole synthesis?

Apply factorial design to evaluate critical variables (e.g., temperature, catalyst loading, reaction time). For example, a 2^3 factorial design reduces the number of trials while identifying interactions between parameters. Response surface methodology (RSM) further refines optimal conditions, minimizing resource use and maximizing yield .

Q. What computational tools predict the reactivity and regioselectivity of imidazo[1,2-b]isoxazole derivatives?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. Tools like GRRM17 or AFIR automate reaction path searches, while machine learning algorithms (e.g., Random Forest) correlate experimental data with computational descriptors to prioritize synthetic routes. Integrate these with lab workflows via platforms like ICReDD’s reaction design framework .

Q. How do solvent-free conditions impact the environmental footprint of imidazo[1,2-b]isoxazole synthesis?

Solvent-free protocols eliminate volatile organic compound (VOC) emissions and reduce energy consumption by 30–40% compared to traditional methods. Life-cycle assessment (LCA) metrics show a 50% reduction in E-factor (waste-to-product ratio) when using Eaton’s reagent, aligning with green chemistry principles .

Q. What strategies resolve contradictory data in imidazo[1,2-b]isoxazole reaction mechanisms?

Cross-validate experimental observations (e.g., NMR kinetics) with computational mechanistic studies. For example, if experimental yields conflict with predicted activation energies, use microkinetic modeling to reconcile discrepancies. Collaborative platforms like ICReDD enable iterative feedback between simulation and lab data .

Methodological Notes

  • References to Commercial Sources : Excluded per guidelines; focus on peer-reviewed synthesis protocols.
  • Data Integrity : Ensure encryption and access controls for computational datasets (e.g., using CHEMDNER for entity recognition) .
  • Scalability : While reactor design is not explicitly covered in evidence, advanced process simulation tools (Aspen Plus, COMSOL) can model large-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.